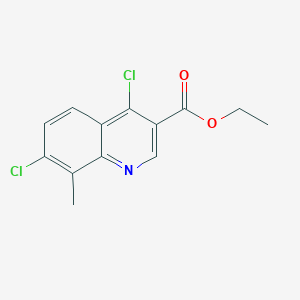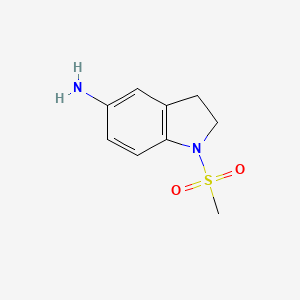
1-(Methylsulfonyl)indolin-5-amin
Übersicht
Beschreibung
1-(Methylsulfonyl)indolin-5-amine, also known as MSIA, is a synthetic compound that has been studied for its potential applications in scientific research. MSIA has been shown to have a variety of biochemical and physiological effects, making it a useful tool for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate sollen eine antivirale Aktivität besitzen. So wurden beispielsweise 6-Amino-4-substituierte Alkyl-1H-indol-2-substituierte Carboxylatderivate hergestellt und als antivirale Mittel beschrieben . Diese Verbindungen zeigten eine Hemmaktivität gegen Influenza A und CoxB3-Virus .
Entzündungshemmende Aktivität
Indolderivate haben auch eine entzündungshemmende Aktivität gezeigt. Insbesondere 1-(4-Chlorbenzyl)-2-(4-(Methylsulfonyl)phenyl)-1H-indol hat eine signifikante entzündungshemmende Aktivität gezeigt .
Antikrebsaktivität
Indolderivate wurden als krebshemmend befunden. Das Indolgerüst wurde in vielen wichtigen synthetischen Arzneimittelmolekülen gefunden, die mit hoher Affinität an mehrere Rezeptoren binden, wodurch sie für die Entwicklung neuer Antikrebsderivate nützlich sind .
Anti-HIV-Aktivität
Indolderivate haben sich als potenzielle Anti-HIV-Mittel erwiesen. Kasralikar et al. berichteten über eine Reihe neuartiger Indolyl- und Oxochromenylxanthenonderivate und führten ihre molekularen Docking-Studien als Anti-HIV-1 durch .
Antioxidative Aktivität
Indolderivate wurden als antioxidativ wirksam befunden. Diese Verbindungen können dazu beitragen, den Körper vor Schäden zu schützen, die durch schädliche Moleküle namens freie Radikale verursacht werden .
Antibakterielle Aktivität
Indolderivate haben eine antimikrobielle Aktivität gezeigt. Sie erwiesen sich als wirksam gegen eine Vielzahl von Mikroorganismen, darunter Bakterien und Pilze .
Antituberkulose-Aktivität
Indolderivate haben sich bei der Behandlung von Tuberkulose als vielversprechend erwiesen. Sie wurden als Hemmer des Wachstums von Mycobacterium tuberculosis, dem Bakterium, das diese Krankheit verursacht, gefunden .
Antidiabetische Aktivität
Indolderivate wurden auch als antidiabetisch wirksam befunden. Sie wurden als hilfreich bei der Regulierung des Blutzuckerspiegels gefunden, was sie potenziell bei der Behandlung von Diabetes nützlich macht .
Zusammenfassend lässt sich sagen, dass „1-(Methylsulfonyl)indolin-5-amin“ und andere Indolderivate ein breites Anwendungsspektrum in der wissenschaftlichen Forschung haben, insbesondere im Bereich der medizinischen Chemie. Sie haben sich bei der Behandlung einer Vielzahl von Erkrankungen als vielversprechend erwiesen, von Virusinfektionen bis hin zu chronischen Erkrankungen wie Krebs und Diabetes .
Wirkmechanismus
Target of Action
1-(Methylsulfonyl)indolin-5-amine is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that 1-(Methylsulfonyl)indolin-5-amine may also interact with various targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities . The specific interactions and resulting changes caused by 1-(Methylsulfonyl)indolin-5-amine would depend on its primary targets, which are currently unknown.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, and potentially 1-(Methylsulfonyl)indolin-5-amine, could affect a variety of biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.
Biochemische Analyse
Biochemical Properties
1-(Methylsulfonyl)indolin-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 1-(Methylsulfonyl)indolin-5-amine, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions are often mediated through binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways.
Cellular Effects
1-(Methylsulfonyl)indolin-5-amine influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory responses . Additionally, 1-(Methylsulfonyl)indolin-5-amine may impact the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell function and survival.
Molecular Mechanism
The molecular mechanism of action of 1-(Methylsulfonyl)indolin-5-amine involves its interaction with specific biomolecules. It can bind to enzymes and receptors, leading to inhibition or activation of their activity. For instance, indole derivatives have been reported to inhibit COX-2, an enzyme involved in the inflammatory response . This inhibition can result in reduced production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, 1-(Methylsulfonyl)indolin-5-amine may influence gene expression by modulating transcription factors and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Methylsulfonyl)indolin-5-amine may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can exhibit sustained biological activity over extended periods
Dosage Effects in Animal Models
The effects of 1-(Methylsulfonyl)indolin-5-amine can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects. For example, indole derivatives have been reported to exhibit dose-dependent toxicity in animal studies . Therefore, it is essential to determine the optimal dosage range for 1-(Methylsulfonyl)indolin-5-amine to maximize its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
1-(Methylsulfonyl)indolin-5-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, indole derivatives can modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism . Additionally, 1-(Methylsulfonyl)indolin-5-amine may influence the levels of specific metabolites, thereby affecting cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 1-(Methylsulfonyl)indolin-5-amine within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution. For example, indole derivatives have been shown to interact with organic anion transporters, which play a role in the cellular uptake of various compounds . Additionally, 1-(Methylsulfonyl)indolin-5-amine may accumulate in specific tissues or cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 1-(Methylsulfonyl)indolin-5-amine can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, indole derivatives have been reported to localize to the mitochondria, where they can influence mitochondrial function and energy production . Understanding the subcellular localization of 1-(Methylsulfonyl)indolin-5-amine is essential for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-methylsulfonyl-2,3-dihydroindol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-14(12,13)11-5-4-7-6-8(10)2-3-9(7)11/h2-3,6H,4-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXKFJCABSSCPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352881 | |
| Record name | 1-(methylsulfonyl)indolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
299921-01-0 | |
| Record name | 1-(methylsulfonyl)indolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Methylsulfonyl)indolin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



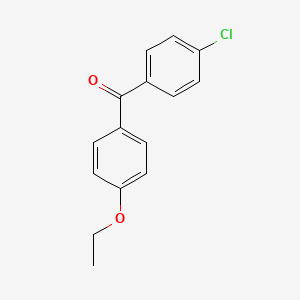

![2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetic acid](/img/structure/B1348895.png)
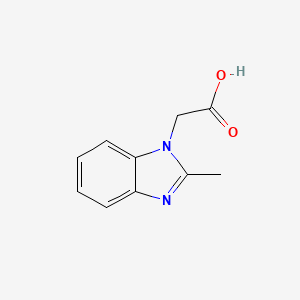
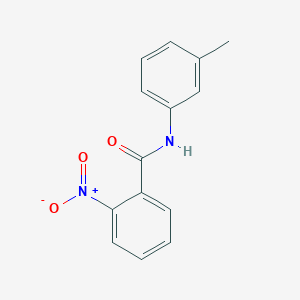

![Methyl 2-[methyl(methylsulfonyl)amino]benzoate](/img/structure/B1348904.png)
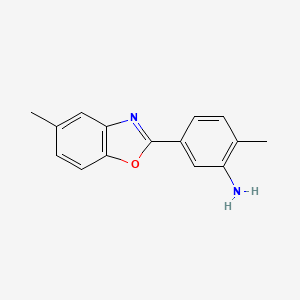

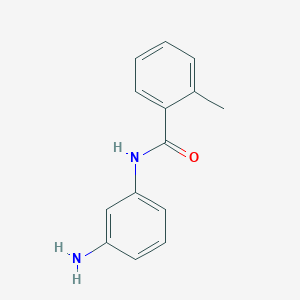

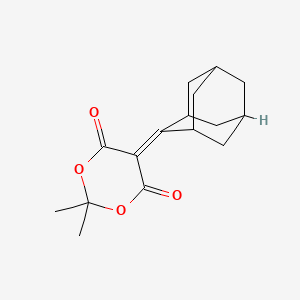
![[(2-Nitrophenyl)sulfonyl]acetic acid](/img/structure/B1348928.png)
